molecular formula C9H10ClNS B1458847 7-Chloro-2,3,4,5-tetrahydro-1,5-benzothiazepine CAS No. 90346-87-5

7-Chloro-2,3,4,5-tetrahydro-1,5-benzothiazepine

Cat. No.: B1458847
CAS No.: 90346-87-5
M. Wt: 199.7 g/mol
InChI Key: FDJOXOUWWNWVSE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-2,3,4,5-tetrahydro-1,5-benzothiazepine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloroaniline with succinic anhydride to form 4-(4-chloroaniline)-4-oxobutyric acid, which then undergoes an intramolecular Friedel-Crafts reaction to yield the desired benzothiazepine structure .

Industrial Production Methods

Industrial production methods for this compound often utilize one-pot synthesis techniques to streamline the process and improve yield. These methods may involve the use of various catalysts and solvents to facilitate the cyclization and subsequent purification steps .

Chemical Reactions Analysis

Types of Reactions

7-Chloro-2,3,4,5-tetrahydro-1,5-benzothiazepine can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like nitrating agents for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce nitro groups or other functional groups onto the benzothiazepine ring .

Scientific Research Applications

7-Chloro-2,3,4,5-tetrahydro-1,5-benzothiazepine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in the treatment of cardiovascular diseases and other medical conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Chloro-2,3,4,5-tetrahydro-1,5-benzothiazepine involves its interaction with specific molecular targets and pathways. This compound can bind to various receptors and enzymes, modulating their activity and leading to a range of biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 7-Chloro-2,3,4,5-tetrahydro-1,5-benzothiazepine include other benzothiazepines and related heterocyclic compounds such as:

  • 2,3,4,5-Tetrahydro-1,5-benzodiazepine
  • 7-Chloro-1,2,3,4-tetrahydrobenzo(b)azepin-5-one
  • Tolvaptan

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of a chlorine atom and a benzothiazepine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

7-chloro-2,3,4,5-tetrahydro-1,5-benzothiazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNS/c10-7-2-3-9-8(6-7)11-4-1-5-12-9/h2-3,6,11H,1,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDJOXOUWWNWVSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C(C=CC(=C2)Cl)SC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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